O-Acetyl-(-)-norscopolamine O-Acetyl-(-)-norscopolamine
Brand Name: Vulcanchem
CAS No.: 5027-68-9
VCID: VC0138869
InChI: InChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12?,13-,14?,15?,16?,17?/m1/s1
SMILES: CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3
Molecular Formula: C₁₈H₂₁NO₅
Molecular Weight: 331.36

O-Acetyl-(-)-norscopolamine

CAS No.: 5027-68-9

Cat. No.: VC0138869

Molecular Formula: C₁₈H₂₁NO₅

Molecular Weight: 331.36

* For research use only. Not for human or veterinary use.

O-Acetyl-(-)-norscopolamine - 5027-68-9

Specification

CAS No. 5027-68-9
Molecular Formula C₁₈H₂₁NO₅
Molecular Weight 331.36
IUPAC Name 3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (2S)-3-acetyloxy-2-phenylpropanoate
Standard InChI InChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12?,13-,14?,15?,16?,17?/m1/s1
SMILES CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3

Introduction

Chemical Structure and Properties

O-Acetyl-(-)-norscopolamine, a tropane alkaloid derivative, is characterized by the acetylation of the hydroxyl group in norscopolamine's tropic acid moiety. This modification alters its physicochemical properties while preserving the core structure that confers its biological activity.

Basic Properties

PropertyValue
Chemical NameO-Acetyl-(-)-norscopolamine
CAS Number5027-68-9
Molecular FormulaC18H21NO5
Molecular Weight331.36 g/mol
SolubilityChloroform, Dichloromethane, Ethyl Acetate
Catalog NumberRCLS115710 (Clinivex)

Table 1: Physicochemical properties of O-Acetyl-(-)-norscopolamine

Structural Identifiers

The precise chemical structure of O-Acetyl-(-)-norscopolamine can be represented through standard chemical notation systems:

Identifier TypeNotation
SMILESO=C(C@@HCOC(=O)C)O[C@@H]1C[C@H]2NC@@H[C@H]1[C@@H]2O1
InChIInChI=1S/C18H21NO5/c1-10(20)22-9-13(11-5-3-2-4-6-11)18(21)23-12-7-14-16-17(24-16)15(8-12)19-14/h2-6,12-17,19H,7-9H2,1H3/t12-,13-,14-,15+,16-,17+/m1/s1
InChIKeyDJAUMZBNIYQAMW-IKIFYQGPSA-N

Table 2: Structural identifiers for O-Acetyl-(-)-norscopolamine

Relationship to Scopolamine and Norscopolamine

Structural Relationship

O-Acetyl-(-)-norscopolamine is derived from norscopolamine, which is itself a demethylated derivative of scopolamine. The structural relationships between these compounds illustrate key structural modifications:

CompoundMolecular FormulaMolecular WeightKey Structural Feature
ScopolamineC17H21NO4303.36N-methylated tropane alkaloid
NorscopolamineC16H19NO4289.33Demethylated at nitrogen (nor-analog)
O-Acetyl-(-)-norscopolamineC18H21NO5331.36Acetylated hydroxyl group of norscopolamine

Table 3: Comparison of scopolamine, norscopolamine, and O-Acetyl-(-)-norscopolamine

Norscopolamine, also known as nor-hyoscine, has the chemical name (1R,2R,4S,5S,7s)-3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl (S)-3-hydroxy-2-phenylpropanoate and a CAS number of 4684-28-0 .

Synthesis and Preparation

Analogous Synthetic Approaches

Similar N-dealkylation strategies have been developed for related tropane alkaloids. For instance, researchers have reported palladium-catalyzed methods for the N-demethylation of opiates, which could be applicable to tropane alkaloids:

"N-demethylation of opiates showed the conversion of hydrocodone 46a to norhydrocodone 46b. A 2.5 equivalent of palladium acetate was used as catalyst in heated benzene and refluxed to obtain 46b in 40% yield with 55% recovery of starting 46a."

Pharmacological Properties

Anticholinergic Activity

While specific pharmacological data for O-Acetyl-(-)-norscopolamine is limited in the available literature, its structural similarity to scopolamine suggests potential anticholinergic activity. Scopolamine is known to function as a muscarinic acetylcholine receptor antagonist with effects on the central nervous system .

Research on scopolamine has shown that:

  • It affects startle responses and prepulse inhibition

  • It binds to muscarinic receptors with high affinity

  • It has central nervous system depressant properties

  • It possesses anticholinergic and spasmolytic effects

Receptor Binding Studies

The parent compound, scopolamine, has been extensively studied in receptor binding experiments. In vitro studies have shown that scopolamine binds to a single population of binding sites with high affinity (Kd = 0.38 ± 0.01 nM) . The acetylation in O-Acetyl-(-)-norscopolamine may alter this binding profile, potentially affecting its pharmacodynamic properties.

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